3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide
描述
属性
IUPAC Name |
3-(3-chlorophenyl)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN6O/c1-26(2)19-23-17(24-20(25-19)27-11-4-3-5-12-27)14-22-18(28)10-9-15-7-6-8-16(21)13-15/h6-8,13H,3-5,9-12,14H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMACJDYKMEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazine structure, followed by the introduction of the dimethylamino and piperidinyl groups. The final step involves the attachment of the chlorophenyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical properties.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Comparison with Structurally Similar Compounds
Triazine-Based Derivatives
(a) N-{(1E)-2-[4-(Trifluoromethyl)phenyl]-1-azavinyl}-3-[(3,5-dioxo(2H,4H-1,2,4-triazin-6-yl))amino]propanamide ()
- Key Features : Contains a triazine ring with a dioxo group and a trifluoromethylphenyl substituent.
- Comparison: Unlike the target compound, this derivative lacks a piperidine group but introduces a trifluoromethylphenyl moiety, which enhances metabolic stability and hydrophobic interactions. The dioxo-triazine core may reduce basicity compared to the dimethylamino-piperidine-substituted triazine in the target compound .
(b) N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide ()
- Key Features: A highly substituted triazine with multiple dimethylamino and pyrrolidinyl groups.
- Comparison: The presence of multiple dimethylamino groups and a pyrrolidinyl-butyryl chain increases molecular weight and complexity. This contrasts with the target compound’s simpler propanamide linker and single piperidine substituent, suggesting differences in pharmacokinetic profiles .
Chlorophenyl-Propanamide Derivatives
(a) N-(3,4-Dichlorophenyl) Propanamide (Propanil) ()
- Key Features : A simple chlorophenyl-propanamide herbicide.
- Comparison: Propanil lacks a triazine core and instead uses a dichlorophenyl group.
(b) N-(3-Chlorophenyl)-2-(Piperazin-1-yl)Propanamide ()
- Key Features : Contains a piperazine ring instead of a triazine.
- Comparison : The substitution of triazine with piperazine reduces aromaticity but introduces a flexible secondary amine. Piperazine’s basicity may alter solubility and membrane permeability relative to the target compound’s triazine core .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Triazine Derivatives: The dimethylamino and piperidine groups in the target compound may enhance binding to kinase targets or herbicide-resistant weeds, as seen in other triazine-based agents .
- Chlorophenyl Moiety: The 3-chlorophenyl group likely improves lipid solubility and target affinity compared to non-halogenated analogs, as observed in Propanil .
- Piperidine vs. Piperazine : Piperidine’s rigid structure in the target compound may favor interactions with hydrophobic pockets, whereas piperazine’s flexibility in could improve solubility but reduce specificity .
生物活性
The compound 3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide (CAS Number: 2034407-62-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 402.9 g/mol. The structure features a triazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034407-62-8 |
| Molecular Formula | C20H27ClN6O |
| Molecular Weight | 402.9 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing triazine moieties exhibit notable anticancer properties. For instance, derivatives similar to the compound have shown significant antiproliferative effects against various cancer cell lines, including melanoma and colon cancer cells. The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival.
A study evaluating a series of triazine derivatives found that modifications in their structure could lead to varying degrees of cytotoxicity against cancer cells. In particular, compounds with a similar scaffold demonstrated IC50 values indicating potent antiproliferative activity against SKM28 and other cancer cell lines (Table 1).
Antibacterial Activity
Compounds with similar structural features have also been evaluated for antibacterial properties. Research has demonstrated that certain triazine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The triazine ring may enhance binding affinity to enzymes involved in cell proliferation.
- Signal Transduction Pathways : It may modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer cell survival and proliferation.
- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial membranes or inhibit DNA/RNA synthesis.
Study 1: Antiproliferative Effects
In vitro studies reported by assessed the antiproliferative effects of triazine analogs on melanoma cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that the structural characteristics significantly influence biological activity.
Study 2: Antibacterial Efficacy
Another investigation highlighted the antibacterial efficacy of triazine derivatives against resistant bacterial strains. The findings revealed that some derivatives exhibited synergistic effects when combined with conventional antibiotics, thereby enhancing their therapeutic potential .
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)propanamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling 3-(3-chlorophenyl)propanamide derivatives with triazine intermediates. Key steps include refluxing in ethanol or DMF (80–100°C) with piperidine or dimethylamine as nucleophiles. Optimize solvent polarity (e.g., ethanol for precipitation) and stoichiometry (e.g., 1:1 molar ratio of triazine to propanamide derivatives) to achieve yields >90% . Monitor reactions via TLC and purify by recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodology : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 3.02 ppm for dimethylamino protons ) and mass spectrometry (MS) to confirm molecular weight (e.g., m/z 372 [M+1] ). Elemental analysis (C, H, N, Cl) should align with theoretical values within ±0.3% . For purity, HPLC with a C18 column (acetonitrile/water gradient) is recommended .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies (24–72 hrs) at 25°C and 37°C in PBS or cell culture media can identify degradation pathways via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the triazine and propanamide moieties?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing piperidin-1-yl with pyrrolidin-1-yl or varying chlorophenyl positions) and compare bioactivity (e.g., IC₅₀ in enzyme assays). Use 3D-QSAR models to correlate substituent electronegativity or steric bulk with activity . For example, 4-methylpiperidine analogs showed enhanced antileukemic activity in triazine derivatives .
Q. What computational approaches are effective for predicting binding interactions between this compound and biological targets (e.g., kinases)?
- Methodology : Employ docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR or PI3K). Combine with molecular dynamics (MD) to assess binding stability (100 ns simulations, RMSD <2 Å). Validate predictions via SPR (surface plasmon resonance) for binding kinetics (KD values) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?
- Methodology : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign coupling patterns. If MS shows unexpected adducts (e.g., sodium/potassium), repeat analysis in negative-ion mode or with additives (0.1% formic acid). Cross-validate with IR to confirm functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹) .
Q. What strategies mitigate side reactions during synthesis (e.g., triazine ring hydrolysis or unwanted alkylation)?
- Methodology : Control pH (<7.0) to prevent triazine hydrolysis. Use anhydrous solvents (e.g., dried DMF over molecular sieves) and inert atmospheres (N2/Ar) to avoid nucleophilic interference. For alkylation, employ bulky bases (e.g., DBU) to minimize over-reaction .
Q. How can synergistic effects between this compound and co-administered therapeutics be systematically evaluated?
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